Product packaging for 6-Methylcyclohepta-1,4-diene(Cat. No.:CAS No. 61689-14-3)

6-Methylcyclohepta-1,4-diene

Cat. No.: B14554771
CAS No.: 61689-14-3
M. Wt: 108.18 g/mol
InChI Key: XZINJUKTBVVFBT-UHFFFAOYSA-N
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Description

Significance of Cycloheptadiene Frameworks in Contemporary Organic Synthesis

Cycloheptadiene frameworks are valuable structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of complex molecules. kvmwai.edu.innih.gov The seven-membered ring system allows for a variety of chemical transformations, including cycloaddition reactions, rearrangements, and functional group manipulations. nih.govnih.gov One of the most notable reactions involving cycloheptadienes is the divinylcyclopropane-cycloheptadiene rearrangement, a powerful method for constructing seven-membered rings. beilstein-journals.org This rearrangement has been utilized in the total synthesis of various natural products. beilstein-journals.org

Furthermore, the double bonds within the cycloheptadiene ring can be selectively functionalized, providing access to a wide range of substituted seven-membered ring systems. researchgate.net Organometallic complexes of cycloheptadienes, particularly iron tricarbonyl complexes, have proven to be highly useful in controlling the stereochemistry of reactions, enabling the synthesis of specific stereoisomers. researchgate.netresearchgate.netacs.org These complexes facilitate nucleophilic additions and other transformations with high regio- and stereoselectivity. researchgate.netresearchgate.net The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of biologically active molecules and advanced materials.

The applications of cycloheptadiene derivatives are diverse, ranging from the synthesis of natural products and pharmaceuticals to the creation of novel materials. kvmwai.edu.inacs.org For instance, substituted cycloheptadienes have been used as key building blocks in the synthesis of complex terpenes and alkaloids. beilstein-journals.org The inherent strain and conformational flexibility of the seven-membered ring also make cycloheptadienes interesting subjects for mechanistic and theoretical studies. acs.org

Overview of Methylated Cycloheptadienes as Emerging Research Targets

Methylated cycloheptadienes, such as 6-methylcyclohepta-1,4-diene, are gaining attention as specific targets in chemical research. The presence of a methyl group can significantly influence the reactivity and properties of the cycloheptadiene ring. This substituent can direct the regioselectivity of reactions and affect the conformational preferences of the molecule. researchgate.net

The synthesis of methylated cycloheptadienes can be achieved through various methods, including the [4+3] cycloaddition of butadiene with a methyl-substituted precursor. rsc.org Another approach involves the stereocontrolled functionalization of cycloheptadiene iron complexes, where the methyl group plays a key role in directing subsequent chemical modifications. researchgate.net For example, the addition of nucleophiles to a methyl-substituted cycloheptadienyliron complex occurs with complete stereo- and regioselectivity. researchgate.net

The mass spectra of various methyl-substituted cycloheptadienes have been studied to understand their fragmentation patterns upon electron impact. cdnsciencepub.com These studies provide valuable information about the stability and rearrangement of the molecular ions, contributing to a deeper understanding of their chemical behavior. cdnsciencepub.com

The development of synthetic routes to specific isomers of methylated cycloheptadienes is an active area of research. For instance, the synthesis of 1-methylcyclohepta-1,4-diene has been reported. rsc.org The ability to synthesize and manipulate these methylated frameworks opens up new avenues for the construction of complex molecular architectures with potential applications in various fields of chemistry.

Interactive Data Table: Properties of Cycloheptadiene Derivatives

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Features
Cyclohexa-1,4-dieneC6H880.13Six-membered ring with two double bonds. wikipedia.org
This compoundC8H12108.18Seven-membered ring with a methyl substituent.
1-Methylcyclohepta-1,4-dieneC8H12108.18Isomer of this compound. rsc.org
6-Hexyl-2-methylcyclohepta-1,4-dieneC14H24192.34A cycloheptadiene with both hexyl and methyl substituents. chem960.com
Tricarbonyl(cycloheptadiene)ironC10H10FeO3249.03An organometallic complex used in stereocontrolled synthesis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B14554771 6-Methylcyclohepta-1,4-diene CAS No. 61689-14-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61689-14-3

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

6-methylcyclohepta-1,4-diene

InChI

InChI=1S/C8H12/c1-8-6-4-2-3-5-7-8/h2,4-5,7-8H,3,6H2,1H3

InChI Key

XZINJUKTBVVFBT-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC=C1

Origin of Product

United States

Synthetic Methodologies for 6 Methylcyclohepta 1,4 Diene and Analogs

Divinylcyclopropane-Cycloheptadiene Rearrangement (DVCPR) Strategies

A cornerstone in the synthesis of cycloheptadienes is the Divinylcyclopropane-Cycloheptadiene Rearrangement (DVCPR). This powerful, thermally-induced isomerization converts a 1,2-divinylcyclopropane into a cycloheptadiene. wikipedia.org The reaction is conceptually related to the Cope rearrangement and is driven by the release of ring strain from the three-membered cyclopropane (B1198618) ring, making it a thermodynamically favorable process. wikipedia.org

The DVCPR was first documented in 1960 by Vogel during investigations into the thermal rearrangements of small carbocycles. nih.gov Initial studies in the 1960s focused on elucidating the mechanism of this transformation, drawing parallels to the vinylcyclopropane (B126155)–cyclopentene isomerization. organicreactions.org It was discovered that cis-divinylcyclopropanes readily rearrange to 1,4-cycloheptadienes, often at ambient temperatures, whereas their trans counterparts require significantly higher temperatures (around 200°C) to facilitate a preliminary trans-to-cis isomerization before the rearrangement can occur. chemrxiv.orgnih.gov

The prevailing mechanism for the rearrangement of cis-divinylcyclopropane is a concerted, sigmatropic process. However, the thermal rearrangement of trans-divinylcyclopropanes is believed to proceed through a diradical intermediate. chemrxiv.orgnih.gov This mechanistic understanding has been crucial for predicting and controlling the stereochemical outcomes of the reaction.

While thermal DVCPR is effective, the high temperatures required for trans-divinylcyclopropanes can limit its applicability with sensitive substrates. Recent advancements have focused on catalytic methods to promote the rearrangement under milder conditions. Organocatalysis has emerged as a promising strategy. For instance, the in-situ generation of dienamines from 4-(2-vinylcyclopropyl)but-2-enal derivatives using a secondary amine catalyst has been shown to facilitate the Cope rearrangement of the transiently formed divinylcyclopropanes. researchgate.net This approach allows the reaction to proceed at lower temperatures and with high diastereoselectivity. researchgate.net

The DVCPR is known for its high degree of stereospecificity. The configuration of the double bonds in the starting divinylcyclopropane directly dictates the stereochemistry of the resulting cycloheptadiene. For example, cis,cis-divinylcyclopropanes yield cis-cycloheptadienes, while cis,trans-isomers produce trans-cycloheptadienes. wikipedia.org This stereospecificity allows for the transfer of chirality from a non-racemic starting material to the product without loss of enantiomeric purity. wikipedia.org

Furthermore, diastereoselective variants have been developed, particularly in the context of formal [4+3] cycloadditions where a rhodium-catalyzed cyclopropanation of a diene with a vinyldiazo compound generates a cis-divinylcyclopropane intermediate that rearranges in situ. uni-hannover.de The choice of catalyst and reaction conditions can influence the diastereoselectivity of the initial cyclopropanation, thereby controlling the stereochemistry of the final cycloheptadiene product.

The robustness and stereospecificity of the DVCPR have made it a valuable tool in the total synthesis of complex natural products containing seven-membered rings. nih.govnih.gov By constructing a functionalized divinylcyclopropane precursor, chemists can access highly substituted and stereochemically complex cycloheptadienes that serve as key intermediates.

For example, the DVCPR has been employed as a key step in the synthesis of various terpenoids, alkaloids, and marine prostanoids. nih.gov The ability to introduce substituents on both the cyclopropane ring and the vinyl groups of the precursor allows for the synthesis of a wide array of functionalized cycloheptadiene derivatives, which can then be further elaborated to the final natural product targets. nih.govuni-hannover.de

Natural Product ClassKey IntermediateDVCPR ConditionsReference
SesquiterpenoidsSubstituted divinylcyclopropaneThermal (high temperature) uni-hannover.de
DiterpenoidsFunctionalized divinylcyclopropaneThermal nih.gov
AlkaloidsNitrogen-containing divinylcyclopropaneRhodium-catalyzed cyclopropanation followed by in-situ rearrangement nih.gov
Marine ProstanoidsOxygenated divinylcyclopropaneThermal (forcing conditions) nih.gov

Expanding the scope of the DVCPR, researchers have investigated systems where a heteroatom is incorporated into either the cyclopropane ring or one of the vinyl moieties. nih.gov These hetero-DVCPRs provide access to heterocyclic seven-membered rings.

Oxygen- and nitrogen-substituted variants have been the most studied. nih.gov For instance, divinyl epoxides and aziridines undergo analogous rearrangements to yield dihydrooxepines and dihydroazepines, respectively. wikipedia.orgnih.gov These reactions often proceed under thermal conditions, but catalysis can sometimes be employed to lower the reaction temperature. The presence of the heteroatom can influence the electronics and sterics of the system, affecting the rearrangement's facility and stereochemical outcome. nih.gov

Cycloaddition Reactions

Cycloaddition reactions offer another powerful strategy for the construction of cycloheptadiene rings. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

[4+3] cycloadditions are particularly well-suited for the synthesis of seven-membered rings. In a typical [4+3] cycloaddition, a 4π-electron component (a diene) reacts with a 3-atom, 2π-electron component (an allyl cation equivalent). A modern approach involves the reaction of 1,3-dienes with vinyl carbenes, often generated from vinyldiazo compounds in the presence of a rhodium or silver catalyst. chemrxiv.org This reaction proceeds through a tandem cyclopropanation/Cope rearrangement, where the vinyl carbene first adds to the diene to form a cis-divinylcyclopropane, which then undergoes a DVCPR to yield the 1,4-cycloheptadiene (B11937353) product. chemrxiv.org

[6+4] cycloadditions, while less common, can also be used to form bicyclic systems containing a seven-membered ring. organicreactions.org These reactions typically involve the reaction of a 6π-electron system (a triene) with a 4π-electron system (a diene). organicreactions.org The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis but is not directly applicable to the formation of cycloheptadienes in a single step. libretexts.org

Cycloaddition Typeπ-Electron ComponentsKey IntermediateCatalystReference
[4+3]1,3-Diene + Vinyl Carbenecis-DivinylcyclopropaneRhodium or Silver chemrxiv.org
[6+4]Triene + DieneBicyclo[4.4.1]undeceneThermal organicreactions.org

Formal [4+3] Cycloadditions for 1,4-Cycloheptadiene Formation

Formal [4+3] cycloaddition reactions represent a direct and powerful method for the construction of 1,4-cycloheptadiene frameworks. chemrxiv.orgresearchgate.net These reactions typically involve the combination of a four-atom component (a 1,3-diene) with a three-atom component (a vinyl carbene equivalent). chemrxiv.org

Recent advancements have established silver catalysis as a practical approach for formal [4+3] cycloadditions. A notable method involves the reaction of 1,3-dienes with vinyl-N-triftosylhydrazones in the presence of a silver catalyst. chemrxiv.orgchemrxiv.org This process generates silver(I) non-acceptor vinyl carbenes in situ, which then react with a variety of acyclic and cyclic 1,3-dienes to produce a wide spectrum of 1,4-cycloheptadienes in high yields and with predictable stereochemistry. chemrxiv.orgresearchgate.net The use of easily decomposable vinyl-N-triftosylhydrazones is crucial for the success of this reaction. chemrxiv.org

The reaction is effective for a range of substrates, including those that are typically challenging, such as alkyl- and alkenyl-substituted carbenes. researchgate.net This methodology has been successfully applied to the synthesis of bridged and fused polycyclic systems, as well as natural products like dictyopterene C' and its isomer ectocarpene. chemrxiv.orgchemrxiv.org

Table 1: Silver-Catalyzed [4+3] Cycloaddition of Various 1,3-Dienes

Diene Substrate Vinyl-N-triftosylhydrazone Product Yield (%)
Cyclopentadiene 1a 3 95
Cyclohexa-1,3-diene 1a 4 88
1,3-Butadiene (B125203) 1a 5 75
Isoprene 1a 6 82

Data sourced from ChemRxiv. chemrxiv.org

The mechanism of the formal [4+3] cycloaddition is often proposed to proceed through a tandem cyclopropanation/Cope rearrangement pathway. chemrxiv.orgacs.org In this mechanistic scenario, the metal-carbene species first reacts with the 1,3-diene to form a cis-divinylcyclopropane intermediate. acs.orgnih.gov This intermediate then undergoes a thermal Cope rearrangement, a emory.eduemory.edu-sigmatropic shift, to yield the 1,4-cycloheptadiene product. acs.org

The Cope rearrangement of divinylcyclopropanes is a well-established and stereoselective method for the synthesis of seven-membered rings. acs.org The reaction proceeds through a boat-like transition state, which allows for the predictable formation of multiple stereogenic centers. acs.orgacs.org Rhodium(II) catalysts, such as Rh₂(S-DOSP)₄, have proven to be highly effective in promoting the initial enantioselective cyclopropanation of dienes with vinyldiazoacetates, leading to the formation of highly functionalized cycloheptadienes with excellent stereocontrol. acs.orgacs.org This tandem approach has been utilized in the asymmetric synthesis of various cycloheptadiene derivatives. acs.org

Allyl Cation Cycloadditions to Conjugated Dienes

The reaction of allylic cations with 1,3-dienes provides another route to seven-membered rings through a formal [4+3] cycloaddition. organicreactions.org In this transformation, the allyl cation, which contains two pi electrons, acts as the three-atom component, analogous to a dienophile in a Diels-Alder reaction. organicreactions.org The reaction can proceed through mechanisms ranging from stepwise to concerted. organicreactions.org This methodology has seen significant advances, including the development of asymmetric and enzymatic catalysis, although these are still emerging areas. organicreactions.org

Cheleotropic Reactions and [6+4] Cycloadditions (e.g., Fulvene (B1219640) Derivatives)

Fulvene derivatives can participate as the six-pi electron component in [6+4] cycloaddition reactions to form bicyclic systems containing a seven-membered ring. organicreactions.orgbeilstein-journals.org These higher-order cycloadditions offer a rapid increase in molecular complexity and can be highly stereoselective. organicreactions.org The reaction of a fulvene with a diene (the four-pi component) typically requires heating and can lead to the formation of functionalized polycyclic structures. organicreactions.org However, the synthetic utility can be limited by a lack of periselectivity, often resulting in mixtures of products. organicreactions.org

The electronic properties of fulvenes make them suitable for cycloadditions. For instance, the reaction of 6,6-dimethylfulvene (B1295306) with an electron-rich diene can proceed via a [6+4] pathway. researchgate.net The frontier molecular orbital (FMO) theory can be used to rationalize the periselectivity of these reactions. researchgate.net

Organometallic Catalysis in Cycloheptadiene Synthesis

Organometallic catalysts play a crucial role in the synthesis of cycloheptadienes, enabling reactions that are otherwise difficult to achieve and providing high levels of control over stereochemistry.

Iron-tricarbonyl complexes of dienes are valuable intermediates in the synthesis of substituted cycloheptadienes. The Fe(CO)₃ group can act as a protecting group for a diene, preventing it from undergoing reactions like Diels-Alder cycloadditions and hydrogenation. wikipedia.org

The synthesis of substituted cycloheptadiene-tricarbonyl iron complexes can be achieved by the complexation of the corresponding diene with iron carbonyls, such as pentacarbonyliron or diiron nonacarbonyl. proquest.com For example, 2-carbomethoxy-cyclohepta-1,3-diene reacts with iron carbonyls to yield a mixture of 1-carbomethoxy(cyclohepta-1,3-diene)tricarbonyliron and 2-carbomethoxy-(cyclohepta-1,3-diene)tricarbonyliron. proquest.com

These iron-diene complexes can be further functionalized. For instance, hydride abstraction from the complex using an agent like triphenylmethyl hexafluorophosphate (B91526) generates a dienyl salt. proquest.com These cationic complexes are susceptible to nucleophilic attack, allowing for the introduction of a variety of substituents. The regiochemistry of nucleophilic addition can be influenced by the substituents present on the dienyl system. proquest.com

Table 2: Chemical Compounds Mentioned

Compound Name
6-Methylcyclohepta-1,4-diene
Vinyl-N-triftosylhydrazone
Dictyopterene C'
Ectocarpene
cis-Divinylcyclopropane
Vinyldiazoacetate
Rh₂(S-DOSP)₄
Fulvene
6,6-Dimethylfulvene
Pentacarbonyliron
Diiron nonacarbonyl
2-carbomethoxy-cyclohepta-1,3-diene
1-carbomethoxy(cyclohepta-1,3-diene)tricarbonyliron
2-carbomethoxy-(cyclohepta-1,3-diene)tricarbonyliron

Zirconacyclometallation-Based Methodologies

The construction of seven-membered rings through organometallic approaches represents a significant area of synthetic chemistry. While specific examples detailing the synthesis of this compound using zirconacyclometallation are not extensively documented in prominent literature, the general strategy is applied to the formation of various carbocyclic and heterocyclic ring systems. The typical pathway involves the generation of a zirconacyclopentadiene from the reaction of two alkyne molecules with a low-valent zirconocene (B1252598) source, like "Cp2Zr(II)". This intermediate can then, in principle, react with a suitable dielectrophile, such as a molecule containing two leaving groups, to insert two additional carbon atoms and forge the seven-membered ring. The versatility of zirconacyclopentadienes allows for the potential construction of a wide array of substituted cycloheptadienes, contingent on the selection of the initial alkynes and the subsequent cyclization partner. Further research is required to optimize this method for the direct synthesis of methylated cycloheptadiene structures.

Electrocyclization Reactions for Seven-Membered Ring Formation

Electrocyclization reactions are powerful pericyclic processes for intramolecular ring formation. These reactions are governed by the principles of orbital symmetry, leading to highly stereospecific outcomes.

The electrocyclization of heptatrienyl anions is a known, albeit historically underutilized, method for constructing seven-membered rings. This process involves a thermal 6π-electron disrotatory ring closure to form a cycloheptadienyl anion. Early studies in this area were often hampered by the need for strongly basic conditions to generate the necessary anion, which limited the functional group tolerance of the reaction.

For instance, research has shown that reacting trans,trans,trans-2,4,6-octatriene with a strong base like potassium amide generates a mixture of methyl-substituted heptatrienyl anions. At room temperature, these anions undergo electrocyclization to yield a mixture of 2- and 6-methylcycloheptadienyl anions.

Recent advancements have focused on developing milder conditions to overcome these limitations. Strategically placing electron-withdrawing groups on the heptatriene backbone can polarize the system, facilitating anion formation with less potent bases and stabilizing the resulting cyclic anion. This approach has enabled the first examples of catalytic electrocyclization of heptatrienyl anions. For certain aromatic substrates, only catalytic amounts of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are required for complete conversion, achieving yields up to 95%. These modern developments significantly broaden the synthetic utility of this classic reaction for forming functionalized cycloheptadienes.

Table 1: Conditions for Heptatrienyl Anion Electrocyclization
Substrate TypeBaseConditionOutcomeReference
Aliphatic (e.g., 2,4,6-octatriene)Potassium Amide (Strong Base)StoichiometricForms mixture of methylcycloheptadienyl anions
Aliphatic (with EWG)DBU (Mild Base)StoichiometricGood to moderate yield
Aromatic (with EWG)DBU (Mild Base)CatalyticExcellent yield (up to 95%)

Emerging and Niche Synthetic Pathways

Beyond traditional methods, new strategies are continually being developed to access strained and functionalized seven-membered rings.

An emerging method for generating highly reactive, transient cyclic allenes like 1,2-cycloheptadiene involves the use of silyl (B83357) tosylate precursors. While silyl triflates have been more commonly used, silyl tosylates offer an alternative with enhanced stability, often existing as crystalline solids which can be beneficial for handling and purification.

The synthesis involves treating a specifically designed silyl tosylate with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to induce elimination and form the strained 1,2-cycloheptadiene intermediate in situ. Due to its high reactivity, this intermediate cannot be isolated but is immediately trapped by a suitable reaction partner. This methodology allows for the formation of complex bicyclic structures through cycloaddition reactions. For example, the transient 1,2-cycloheptadiene can be trapped with dienes, nitrones, or other nucleophiles to yield a variety of functionalized products. This pathway showcases a modern approach to accessing strained seven-membered rings that are otherwise difficult to synthesize.

Table 2: In Situ Trapping of 1,2-Cycloheptadiene Generated from a Silyl Tosylate Precursor
PrecursorTrapping AgentReaction TypeResulting Product ClassReference
Silyl TosylateDiene[4+2] CycloadditionOxabicycle
Silyl TosylateNitrone[3+2] CycloadditionIsoxazolidine
Silyl TosylateImidazoleNucleophilic TrappingVinyl Imidazole

Reactivity and Reaction Mechanisms of 6 Methylcyclohepta 1,4 Diene

Electrophilic Addition Reactions to the Diene System

Electrophilic addition to conjugated dienes like 6-methylcyclohepta-1,4-diene can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.org The regioselectivity and product distribution are influenced by the stability of the carbocation intermediate and the reaction conditions. masterorganicchemistry.comyoutube.com

Regioselectivity: 1,2- vs. 1,4-Addition Products

The initial step in the electrophilic addition to this compound is the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. Protonation can occur at two different positions, leading to two possible carbocation intermediates. However, the formation of the more stable carbocation is favored. libretexts.org In the case of 2-methyl-1,3-cyclohexadiene, a similar compound, protonation preferentially occurs to yield a more stable tertiary allylic cation over a less stable secondary one. libretexts.org

Once the allylic carbocation is formed, the nucleophile can attack at either of the two carbons bearing a partial positive charge. Attack at the carbon adjacent to the initial protonation site results in the 1,2-addition product . Conversely, attack at the other terminal carbon of the original diene system leads to the 1,4-addition product . libretexts.org The ratio of these products depends on a variety of factors, including the nature of the electrophile, the nucleophile, the solvent, and the temperature.

Table 1: Potential Products of Electrophilic Addition to this compound This table is illustrative and specific product ratios would depend on experimental conditions.

Product Type Name Description
1,2-Adduct 5-Methyl-6-X-cyclohept-1-ene Results from nucleophilic attack at the C2 position of the allylic carbocation.
1,4-Adduct 4-Methyl-7-X-cyclohept-1-ene Results from nucleophilic attack at the C4 position of the allylic carbocation.

Influence of Reaction Conditions on Product Distribution (Kinetic vs. Thermodynamic Control)

The distribution between 1,2- and 1,4-addition products is a classic example of kinetic versus thermodynamic control. pressbooks.publibretexts.org

Kinetic Control : At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. libretexts.orgmasterorganicchemistry.com This is often the 1,2-adduct, as the nucleophile attacks the carbon atom with the highest positive charge density in the resonance-stabilized carbocation. chadsprep.com The activation energy for the formation of the kinetic product is lower than that for the thermodynamic product. libretexts.org

Thermodynamic Control : At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the starting materials, the intermediates, and the products. pressbooks.pub Under these conditions, the major product is the most stable one, which is referred to as the thermodynamic product. libretexts.orgmasterorganicchemistry.com For conjugated dienes, the 1,4-adduct is often the more thermodynamically stable product because it typically results in a more substituted (and therefore more stable) double bond. masterorganicchemistry.comchemistrysteps.com

For example, the addition of HBr to 1,3-butadiene (B125203) at 0°C yields a majority of the 1,2-adduct (kinetic product), while at 40°C, the 1,4-adduct (thermodynamic product) predominates. pressbooks.publibretexts.org This principle applies to substituted cycloheptadienes as well, where temperature can be used to influence the product ratio.

Pericyclic Rearrangement Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound is a substrate for such rearrangements due to its 1,5-diene-like substructure.

Intramolecular Cope Rearrangement Dynamics

The Cope rearrangement is a thermally induced slideshare.netslideshare.net-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.comwikipedia.org This reaction is reversible, and the position of the equilibrium is determined by the relative stability of the starting material and the product. masterorganicchemistry.com For the rearrangement to be observable, the 1,5-diene substrate is typically substituted. jk-sci.com

In the context of this compound, a Cope rearrangement would lead to an isomeric methylcyclohepta-1,4-diene. The reaction proceeds through a chair-like or boat-like six-membered transition state. wikipedia.org The driving force for the reaction can be the release of ring strain or the formation of a more substituted, and thus more stable, double bond in the product. masterorganicchemistry.com Tandem cyclopropanation/Cope rearrangement sequences are a known strategy for constructing seven-membered rings. nsf.gov

Potential Photoinduced Rearrangements (e.g., Di-π-Methane Rearrangement)

The di-π-methane rearrangement is a photochemical reaction of a molecule containing two π-systems separated by a saturated carbon atom, such as a 1,4-diene. wikipedia.orgyoutube.com Upon irradiation, these compounds can rearrange to form a vinylcyclopropane (B126155) derivative. slideshare.net This rearrangement was first identified in the photolysis of barrelene to semibullvalene. wikipedia.orgscribd.com

For this compound, which possesses the requisite 1,4-diene moiety, a di-π-methane rearrangement is a potential photochemical pathway. The cyclic nature of the diene can prevent certain deactivation pathways that are common in acyclic dienes, potentially allowing the rearrangement to occur. wikipedia.orgscribd.com The specific products would depend on the regioselectivity of the bond formations, which can be influenced by the methyl substituent.

Advanced Catalytic Transformations and Functionalization

The double bonds in this compound are amenable to a variety of transition metal-catalyzed transformations, allowing for the synthesis of more complex and functionalized molecules.

Transition metal-catalyzed cycloisomerization of 1,6-dienes is a powerful method for constructing cyclic structures. researchgate.netresearchgate.net While this compound is already cyclic, its diene system can participate in various catalytic cycles. For instance, rhodium-catalyzed reactions of vinylcarbenoids with dienes can lead to divinylcyclopropanes, which then undergo a Cope rearrangement to form 1,4-cycloheptadienes. chemrxiv.org

Furthermore, cycloheptadiene derivatives can be functionalized through nucleophilic addition to cycloheptadienyliron complexes. researchgate.net This methodology allows for the stereocontrolled introduction of substituents onto the seven-membered ring. The resulting functionalized cycloheptadienes can serve as building blocks for natural product synthesis. researchgate.net Gold and platinum catalysts have also been employed in cycloisomerizations leading to cycloheptadiene structures. beilstein-journals.org These advanced catalytic methods provide access to a wide range of substituted cycloheptadienes that would be difficult to obtain through other means.

Transition Metal-Catalyzed Functionalizations of Dienes

The functionalization of dienes using transition metal catalysis is a powerful strategy for rapidly building molecular complexity from simple feedstocks. For a non-conjugated diene like this compound, transition metals can facilitate a variety of transformations, including additions, cycloadditions, and isomerizations. The coordination of the metal to one or both of the π-systems is the critical initiating step, which activates the diene towards subsequent reactions.

The regiochemical and stereochemical outcomes of these functionalizations are highly dependent on several factors: the nature of the transition metal (e.g., palladium, nickel, rhodium, cobalt), the electronic and steric properties of the ancillary ligands, and the reaction conditions. In the case of this compound, a key challenge is controlling the regioselectivity of the reaction, directing the incoming reagents to one of the two non-equivalent double bonds and to a specific position on that bond. The methyl group can exert a steric influence, potentially directing catalysts or reagents to the less hindered face of the molecule or the more accessible double bond. Furthermore, under certain catalytic conditions, initial isomerization to a conjugated 1,3-diene system can occur, opening up different reaction pathways such as 1,4-additions.

Stereoselective Hydroalkylation and Carboamination of Diene Substrates

Multicomponent reactions that form multiple new bonds in a single operation are highly valued for their efficiency. Stereoselective hydroalkylation and carboamination represent advanced methods for the difunctionalization of dienes.

Hydroalkylation: The catalytic hydroalkylation of dienes involves the addition of a C-H bond (from a pronucleophile) and a hydride source across the double bonds. While specific studies on this compound are not prevalent, analogous reactions on other cyclic dienes provide a framework for understanding potential reactivity. For instance, nickel-catalyzed enantioselective hydroalkylation of 1,3-dienes has been demonstrated with various carbon-based reagents. nih.gov A proposed reaction on this compound could first involve catalyst-mediated isomerization to its conjugated 1,3- and 1,5-methylcyclohepta-1,3-diene isomers, followed by hydroalkylation.

Carboamination: The carboamination of dienes allows for the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond. Research on cyclic 1,3-dienes has shown that a hybrid palladium-catalyzed radical-polar crossover mechanism can achieve exceptional 1,4-syn-addition selectivity. In a hypothetical application to the this compound system, the diene would likely first isomerize to the conjugated 1,3-diene isomer. A photoexcited palladium catalyst could then initiate a radical cascade. This process would involve the generation of an alkyl radical from an alkyl halide, its addition to the conjugated diene system to form an allylic radical, and subsequent capture by a Pd(I) species. The final step would be a nucleophilic attack by an amine on the resulting palladium-allyl complex to yield the 1,4-carboamination product with high diastereoselectivity.

Table 1: Proposed Stereoselective 1,4-syn-Carboamination of an Isomerized Methylcycloheptadiene Substrate (Analogous to Cyclic 1,3-Dienes) This table is based on data from analogous reactions on cyclic 1,3-dienes and represents a hypothetical application.

EntryAlkyl HalideAmine NucleophileProposed ProductYield (%)Diastereomeric Ratio (syn:anti)
1ICHF₂Benzylamine1,4-difluoromethyl-amino product85>20:1
2ICH(CH₃)₂Morpholine1,4-isopropyl-amino product78>20:1
3ICyAniline1,4-cyclohexyl-amino product81>20:1

Synergistic Dual Catalysis Systems in Diene Activation

Synergistic dual catalysis, where two independent catalysts simultaneously activate two different reacting partners, has emerged as a powerful strategy for enabling challenging transformations. This approach avoids the need for pre-functionalized substrates and can provide unique selectivity.

A notable example relevant to diene chemistry is the synergistic palladium/amine catalyst system for the stereodivergent hydroalkylation of 1,3-dienes with aldehydes. acs.org In this system, a palladium-hydride complex activates the diene, while a chiral amine catalyst activates the aldehyde by forming a nucleophilic enamine. The two catalytic cycles operate in concert to facilitate the C-C bond formation. By selecting the appropriate chirality of both the palladium ligand and the amine catalyst, it is possible to control the stereochemical outcome, leading to either syn or anti products with high diastereoselectivity and enantioselectivity.

For this compound, such a system would likely require prior isomerization to the conjugated diene. The palladium catalyst would coordinate to the diene, while a chiral diarylprolinol silyl (B83357) ether catalyst would react with an aldehyde to form the enamine. The subsequent reaction between the activated diene and the enamine would generate products with vicinal stereocenters. The ability to access any of the four possible stereoisomers by simply choosing the catalyst combination represents a significant advantage of this synergistic approach.

Table 2: Catalyst Control in Synergistic Hydroalkylation of a Model Conjugated Diene This table illustrates the principle of stereodivergence from analogous systems. acs.org

EntryPd-Catalyst LigandAmine CatalystObserved DiastereomerDiastereomeric RatioEnantiomeric Excess (%)
1(R)-L1(R)-Amineanti15:196
2(S)-L1(R)-Aminesyn>20:195
3(R)-L1(S)-Aminesyn>20:1>99
4(S)-L1(S)-Amineanti15:197

Isomerization Studies

The interconversion of diene isomers is a fundamental process that can be driven by thermal energy or facilitated by catalysts. For this compound, isomerization to a conjugated system is often thermodynamically favorable due to the increased stability from the overlapping p-orbitals of the conjugated double bonds.

Thermal and Catalytic Interconversion with 1,3-Cycloheptadiene Isomers

The non-conjugated 1,4-diene system in this compound can be converted into its more stable conjugated 1,3-diene isomers. This process involves a formal acs.orgnih.gov-hydride shift.

Thermal Interconversion: While uncatalyzed thermal isomerization of 1,4-dienes to 1,3-dienes typically requires high temperatures, the process can be observed. Studies on related systems have provided insight into these transformations. For example, research on an iron-carbonyl complex of cyclohepta-1,4-diene demonstrated that it undergoes thermal isomerization to the corresponding cyclohepta-1,3-diene complex, highlighting the thermodynamic preference for the conjugated system even when coordinated to a metal center. iciq.org

Catalytic Interconversion: The isomerization can be significantly accelerated in the presence of a catalyst. Both acid and base catalysts can facilitate the acs.orgnih.gov-hydride shift. More commonly, transition metal complexes are employed. A variety of metals, including iron, ruthenium, and rhodium, are known to catalyze the isomerization of non-conjugated dienes to their conjugated counterparts. The mechanism often involves the formation of a metal-hydride species, followed by migratory insertion and β-hydride elimination steps that effectively move the double bond into conjugation. This catalytic isomerization is often a key initial step in more complex transformations of 1,4-dienes, allowing them to participate in reactions characteristic of conjugated dienes, such as Diels-Alder reactions or 1,4-additions.

Stereochemical and Conformational Aspects of 6 Methylcyclohepta 1,4 Diene

Stereoisomerism and Diastereoselectivity in Methylcycloheptadienes

The presence of a stereocenter at the C6 position, where the methyl group is attached, means that 6-methylcyclohepta-1,4-diene can exist as a pair of enantiomers: (R)-6-methylcyclohepta-1,4-diene and (S)-6-methylcyclohepta-1,4-diene. These non-superimposable mirror images possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The synthesis of substituted cycloheptadienes often involves reactions that can lead to the formation of multiple diastereomers. The facial selectivity of these reactions is highly dependent on the nature of the reactants and the reaction conditions. For instance, in the functionalization of cycloheptadiene derivatives, the approach of a nucleophile can be directed by the presence of a bulky substituent or a coordinating metal complex, leading to a high degree of diastereoselectivity.

A notable strategy for achieving stereocontrol in the synthesis of substituted cycloheptadienes involves the use of organometallic complexes. For example, the addition of nucleophiles to methyl-substituted cycloheptadienyliron complexes has been shown to proceed with complete stereo- and regioselectivity. In such cases, the bulky tricarbonyliron moiety effectively blocks one face of the ring, directing the incoming nucleophile to the opposite face. This method allows for the predictable and controlled introduction of substituents, leading to the formation of a single diastereomer. The subsequent decomplexation of the metal affords the stereochemically defined methylcycloheptadiene derivative.

Alkylation of enolates derived from tricarbonyl(6-oxocycloheptadiene)iron also exhibits high stereoselectivity, with the alkyl group adding exclusively trans to the metal. This level of control is crucial for the synthesis of complex molecules where the precise stereochemistry at multiple centers is essential.

Conformational Analysis of Seven-Membered Diene Rings

The seven-membered ring of cyclohepta-1,4-diene is conformationally flexible and can adopt several non-planar arrangements to relieve ring strain. The introduction of a methyl group at the C6 position further influences the conformational preferences of the ring.

Ring Puckering Modes and Conformational Flexibility

The conformation of these rings can be quantitatively described using Cremer-Pople puckering parameters. These parameters define the degree and type of puckering in a non-planar ring. For a seven-membered ring, a set of puckering amplitudes (q) and phase angles (φ) describe the out-of-plane deviations of the ring atoms from a mean plane. The conformational flexibility of the ring allows it to interconvert between different puckered forms, often with relatively low energy barriers. The introduction of double bonds imposes steric constraints that can lead to distinct phase-phase couplings in the puckering parameters.

Influence of Methyl Substitution on Preferred Conformations

The methyl group at the C6 position of this compound plays a significant role in determining the most stable conformation of the ring. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position in the various ring conformations. The relative stability of these conformers is governed by steric interactions, particularly allylic strain.

Allylic 1,3-strain (A¹,³ strain) arises from the steric interaction between a substituent on an alkene and an allylic substituent. In the context of this compound, there can be steric repulsion between the methyl group at C6 and the hydrogen atoms on the adjacent sp²-hybridized carbons (C5 and C7, if it were part of a larger system, but here referring to the adjacent vinyl hydrogens). To minimize this strain, the ring will adopt a conformation that moves the methyl group away from the plane of the double bond. This often leads to a preference for a conformation where the methyl group occupies a pseudo-equatorial position, which generally experiences less steric hindrance than a pseudo-axial position.

The magnitude of allylic strain is dependent on the size of the interacting groups. The interaction between a methyl group and a hydrogen atom can contribute to a significant energy penalty, influencing the conformational equilibrium. In cyclic systems, these steric interactions can lead to a preference for specific boat or twist-boat conformations to alleviate the strain.

Aromaticity and Conjugation Effects on Conformational Stability

While this compound is not an aromatic compound, the presence of two double bonds within the seven-membered ring introduces elements of conjugation that can influence its conformational stability. The π-orbitals of the double bonds can interact, leading to a degree of electronic delocalization. This interaction is maximized when the p-orbitals are aligned, which imposes certain geometric constraints on the ring.

Principles of Chiral Induction and Stereocontrol in Synthesis

The chiral center at C6 in this compound can serve as a source of chiral induction in subsequent chemical transformations. This means that the stereochemistry at C6 can influence the stereochemical outcome of reactions occurring at other positions in the molecule, leading to the preferential formation of one diastereomer over another.

A powerful method for achieving stereocontrolled functionalization of cycloheptadiene involves the use of organoiron chemistry. By complexing the diene moiety to a tricarbonyliron group, the reactivity and stereochemical accessibility of the ring are significantly altered. The metal complex acts as a chiral auxiliary, directing the approach of reagents from the face opposite to the bulky metal fragment.

For instance, nucleophilic addition to a methyl-substituted cycloheptadienyliron complex, a precursor to this compound derivatives, occurs with high stereoselectivity. This strategy allows for the construction of multiple stereocenters with a high degree of control. The stereochemistry of the final product is dictated by the initial stereochemistry of the complex and the regioselectivity of the nucleophilic attack. This approach has been successfully employed in the synthesis of complex natural products where precise stereochemical control is paramount.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 6-Methylcyclohepta-1,4-diene. Both ¹H (proton) and ¹³C (carbon-13) NMR would be crucial for confirming the molecular structure and differentiating it from potential isomers.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons in the molecule. The chemical shifts (δ) of these signals are influenced by the local electronic environment of each proton. For instance, the olefinic protons on the double bonds would resonate at a lower field (higher ppm values) compared to the allylic and aliphatic protons. The methyl group protons would appear as a distinct signal at a higher field (lower ppm values). Furthermore, the coupling between adjacent protons (spin-spin splitting) would provide valuable information about the connectivity of the carbon skeleton. The multiplicity of each signal (e.g., singlet, doublet, triplet) and the magnitude of the coupling constants (J values) would help in assigning the specific protons to their positions in the ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the olefinic carbons would be significantly different from those of the sp³-hybridized carbons in the ring and the methyl group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below to illustrate the expected spectral features. The exact chemical shifts and coupling constants would need to be determined experimentally.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1, H2, H4, H5 5.5 - 6.0 Multiplet
H3, H7 2.2 - 2.8 Multiplet
H6 2.0 - 2.5 Multiplet

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1, C2, C4, C5 120 - 140
C3, C7 30 - 40
C6 35 - 45

Application of Other Spectroscopic Techniques in Elucidating Molecular Architecture

In addition to NMR spectroscopy, other techniques would be vital for a comprehensive structural characterization of this compound.

Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular formula (C₈H₁₂). The fragmentation pattern, resulting from the cleavage of the molecule upon ionization, would provide further structural clues, such as the loss of a methyl group.

Infrared (IR) Spectroscopy would identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of both sp² (alkene) and sp³ (alkane) hybridized carbons. The C=C stretching vibrations of the double bonds would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy could provide information about the conjugated π-electron system, although in the case of a non-conjugated diene like this compound, the absorption would occur at shorter wavelengths in the UV region.

The combined application of these spectroscopic methods would allow for an unambiguous determination of the molecular architecture of this compound and would be essential for distinguishing it from its various structural isomers.

Theoretical and Computational Studies on 6 Methylcyclohepta 1,4 Diene

Quantum Chemical Calculations for Electronic Structure and Energetics

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Methylcyclohepta-1,4-diene, this would involve computational methods to explore its electronic makeup and energy.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Computational Assessment of Aromaticity and Thermodynamic Stability

While this compound is not an aromatic compound, computational methods can quantify its thermodynamic stability relative to its isomers. Calculations of properties such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA) index, though typically used for aromatic systems, can provide insights into electron delocalization. Furthermore, the calculation of standard enthalpies of formation would be crucial for assessing its stability. At present, such computational assessments for this compound have not been reported.

Computational Modeling of Reaction Mechanisms

Understanding the chemical transformations that this compound may undergo is another key area for computational investigation. This involves mapping out the energetic pathways of potential reactions.

Transition State Characterization and Activation Energy Determination

For any chemical reaction, the transition state represents the highest energy point on the reaction pathway. Identifying the geometry of the transition state and calculating its energy is essential for determining the activation energy, which governs the reaction rate. Computational studies would be necessary to characterize the transition states for reactions involving this compound, such as isomerization or addition reactions. Without such studies, the activation energies for its potential reactions remain unknown.

Elucidation of Potential Energy Surfaces for Rearrangements

The potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. For this compound, a computational exploration of its PES would reveal the energetic relationships between different conformations and the pathways for rearrangements to other isomeric structures. This would offer a detailed understanding of its dynamic behavior. To date, a specific PES for the rearrangements of this compound has not been computationally elucidated.

Conformational Energy Landscape Simulations and Dynamics

The seven-membered ring of this compound is flexible and can adopt various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Simulations of the conformational energy landscape would identify the most stable conformers and the pathways for conformational changes. This is often achieved through computational techniques such as molecular dynamics simulations or systematic conformational searches. The lack of such simulations for this compound means that its conformational preferences and dynamic behavior are not well-documented from a theoretical standpoint.

Applications of 6 Methylcyclohepta 1,4 Diene in Advanced Organic Synthesis

Strategic Building Block for Natural Product Total Synthesis (e.g., Sesquiterpenoids and Polycyclic Systems)

The total synthesis of natural products, particularly those with complex polycyclic frameworks such as sesquiterpenoids, presents a formidable challenge to synthetic chemists. The inherent three-dimensional complexity and dense stereochemical information of these molecules necessitate the use of starting materials that can efficiently introduce multiple stereocenters and ring systems. 6-Methylcyclohepta-1,4-diene has proven to be an exceptional starting point for the synthesis of such challenging targets.

The strategic placement of the methyl group and the diene functionality within the seven-membered ring allows for a variety of stereoselective transformations. Chemists can leverage the inherent chirality of the molecule or introduce new stereocenters with a high degree of control. For instance, diastereoselective epoxidation of one of the double bonds, followed by nucleophilic opening of the epoxide, can establish multiple stereocenters in a single step. This approach has been successfully employed in the synthesis of various sesquiterpenoid natural products.

Furthermore, the diene moiety of this compound is a versatile handle for a range of carbon-carbon bond-forming reactions. It can readily participate in Diels-Alder reactions, both as a diene and, after suitable functionalization, as a dienophile. This cycloaddition strategy provides a rapid and efficient means to construct complex bicyclic and polycyclic systems that form the core of many natural products. The methyl group on the cycloheptadiene ring often plays a crucial role in directing the stereochemical outcome of these reactions, providing a valuable element of control for the synthetic chemist.

Precursor for Bridged and Fused Polycyclic Architectures

Beyond its application in the synthesis of naturally occurring molecules, this compound serves as a valuable precursor for the construction of novel bridged and fused polycyclic architectures. The conformational flexibility of the seven-membered ring, combined with the reactivity of the diene system, allows for the formation of intricate and often unprecedented molecular scaffolds.

One powerful strategy involves intramolecular cycloaddition reactions. By tethering a dienophile to the this compound core, a subsequent intramolecular Diels-Alder reaction can lead to the formation of complex bridged systems in a single, highly efficient step. The substitution pattern on the tether and the reaction conditions can be tuned to control the stereochemical and regiochemical outcome of the cycloaddition, providing access to a diverse range of polycyclic frameworks.

Furthermore, ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of fused ring systems from this compound. By introducing appropriate alkene-containing side chains, RCM can be employed to construct additional rings fused to the central cycloheptadiene core. This methodology has been utilized to generate a variety of bicyclic and tricyclic systems with high levels of stereocontrol. The resulting polycyclic structures can serve as valuable intermediates for the synthesis of more complex target molecules or as novel scaffolds for the development of new materials and pharmaceuticals.

Utilization in Cascade and Domino Reaction Sequences

The efficiency and elegance of organic synthesis are often enhanced through the use of cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This compound is an ideal substrate for the development of such reaction sequences, owing to its multiple reactive sites and the potential for sequential transformations.

The diene functionality can be the starting point for a cascade of reactions. For example, an initial hydroboration-oxidation of one double bond can be followed by an in-situ functionalization and subsequent cyclization involving the remaining double bond. This approach allows for the rapid construction of complex polycyclic systems with multiple stereocenters in a highly atom-economical manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methylcyclohepta-1,4-diene, and what are their methodological limitations?

  • Answer : The compound can be synthesized via Wittig reactions using cyclobutene-1,2-dione derivatives and bis-ylides, though yields are often low (~5% as reported in similar bicyclic systems) . Alternative methods include thermolysis of strained precursors, but this may lead to competing pathways (e.g., methylene cyclopropane intermediates) requiring precise temperature control . Key challenges include regioselectivity and byproduct formation, necessitating purification via column chromatography or distillation.

Q. How is this compound characterized structurally and spectroscopically?

  • Answer : NMR spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions, particularly distinguishing between conjugated and non-conjugated dienes. Mass spectrometry (EI or ESI) aids in verifying molecular weight and fragmentation patterns, as demonstrated for structurally related bicyclic dienes . Gas chromatography (GC) coupled with flame ionization detection (FID) is used for purity assessment, as noted in kinetic studies of analogous cyclohexa-dienes .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in radical-mediated reactions?

  • Answer : Rate constants for reactions with NO₃ radicals can be extrapolated from studies on cyclohexa-1,4-diene (k = 6.6 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K). For this compound, the rate ratio (k/methyl-substituted vs. unsubstituted) is influenced by steric and electronic effects, with methyl groups potentially enhancing radical stabilization . Computational modeling (DFT) is recommended to predict regioselectivity in such reactions.

Q. How does substitution pattern impact the thermodynamic stability and aromaticity of this compound derivatives?

  • Answer : Methyl substituents may disrupt conjugation, reducing aromatic stabilization compared to benzene derivatives. For example, in Wurtz reactions of dibrominated cyclohexa-dienes, aromaticity-driven pathways favor benzene formation over strained bicyclic products (e.g., Dewar benzene), highlighting the role of thermodynamic control . Stability assays (e.g., thermal gravimetric analysis) and NMR kinetic studies are essential to evaluate such trends.

Q. What strategies resolve contradictions in product distributions during catalytic transformations of this compound?

  • Answer : Discrepancies often arise from competing concerted vs. stepwise mechanisms . For example, thermolysis of precursors may proceed via a non-concerted pathway, generating intermediates like methylene cyclopropanes that rearrange unpredictably . Advanced isotopic labeling (²H or ¹³C) and in situ spectroscopic monitoring (e.g., IR or Raman) can clarify mechanistic pathways.

Methodological Recommendations

  • Synthetic Optimization : Use low-temperature conditions (-78°C) for Wittig reactions to minimize side reactions .
  • Kinetic Analysis : Employ relative rate methods with reference compounds (e.g., cyclohexa-diene) for atmospheric reactivity studies .
  • Computational Support : Apply DFT calculations (B3LYP/6-31G*) to predict reaction pathways and substituent effects.

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